molecular formula C9H16N2 B028591 1-Ethyl-3,4,4-trimethyl-5-methylidenepyrazole CAS No. 107535-57-9

1-Ethyl-3,4,4-trimethyl-5-methylidenepyrazole

Cat. No. B028591
M. Wt: 152.24 g/mol
InChI Key: FVRXVSCAEHGWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3,4,4-trimethyl-5-methylidenepyrazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EMHP, and it is a pyrazole derivative. The synthesis of EMHP is relatively simple, and it has been studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism Of Action

The mechanism of action of EMHP is not fully understood, but it is believed to be related to its ability to inhibit the production of pro-inflammatory cytokines. EMHP has also been found to inhibit the activity of COX-2, which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to be involved in inflammation and pain.

Biochemical And Physiological Effects

EMHP has been found to have a number of biochemical and physiological effects. It has been shown to have potent anti-inflammatory and anti-tumor properties. It has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects. EMHP has been studied for its potential to treat a variety of diseases, including cancer, arthritis, and inflammatory bowel disease.

Advantages And Limitations For Lab Experiments

The advantages of using EMHP in laboratory experiments include its ease of synthesis, its potent anti-inflammatory and anti-tumor properties, and its potential to treat a variety of diseases. However, there are also limitations to using EMHP in laboratory experiments. One limitation is the lack of understanding of its mechanism of action. Another limitation is the potential for toxicity, which needs to be carefully evaluated before using EMHP in vivo.

Future Directions

There are several future directions for research on EMHP. One area of research is to further investigate its mechanism of action. Another area of research is to evaluate its potential as a drug candidate for the treatment of various diseases. Additionally, research could be conducted to evaluate the safety and toxicity of EMHP in vivo. Overall, EMHP has the potential to be a valuable compound in scientific research, and further studies are needed to fully understand its potential applications.

Synthesis Methods

The synthesis of EMHP is achieved through the condensation reaction of 1-ethyl-3,4,4-trimethylpyrazol-5-one and methylglyoxal. This reaction results in the formation of EMHP as a yellow solid. This synthesis method has been widely used in the laboratory setting, and it has been optimized for high yields.

Scientific Research Applications

EMHP has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs. EMHP has been found to have potent anti-inflammatory and anti-tumor properties, which make it a potential candidate for the development of new drugs.

properties

CAS RN

107535-57-9

Product Name

1-Ethyl-3,4,4-trimethyl-5-methylidenepyrazole

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

1-ethyl-3,4,4-trimethyl-5-methylidenepyrazole

InChI

InChI=1S/C9H16N2/c1-6-11-8(3)9(4,5)7(2)10-11/h3,6H2,1-2,4-5H3

InChI Key

FVRXVSCAEHGWBC-UHFFFAOYSA-N

SMILES

CCN1C(=C)C(C(=N1)C)(C)C

Canonical SMILES

CCN1C(=C)C(C(=N1)C)(C)C

synonyms

1H-Pyrazole, 1-ethyl-4,5-dihydro-3,4,4-trimethyl-5-methylene-

Origin of Product

United States

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